molecular formula C61H84N16O13S B1678805 Ranatensin CAS No. 29451-71-6

Ranatensin

Cat. No.: B1678805
CAS No.: 29451-71-6
M. Wt: 1281.5 g/mol
InChI Key: AUOCWSNQHWTPIJ-CFWJHKRRSA-N
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Description

The compound Ranatensin is a synthetic peptide composed of multiple amino acids. It is used in various scientific research applications, including drug development and the study of cellular functions. This compound is known for its complex structure and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ranatensin involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure its purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ranatensin: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Restored methionine-containing peptide.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Ranatensin: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Ranatensin involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate cellular pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific biological context and the sequence of the peptide.

Comparison with Similar Compounds

Ranatensin: can be compared with other synthetic peptides, such as:

    H-DL-Pyr-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-NH2: Similar structure but lacks certain amino acids.

    H-DL-Pyr-DL-Val-DL-Pro-DL-Gln-DL-Trp-DL-Ala-DL-Val-Gly-DL-His-DL-Phe-DL-Met-OH: Similar sequence but different terminal group.

The uniqueness of This compound lies in its specific amino acid sequence and terminal group, which confer distinct biological activities and research applications .

Properties

CAS No.

29451-71-6

Molecular Formula

C61H84N16O13S

Molecular Weight

1281.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[3-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide

InChI

InChI=1S/C61H84N16O13S/c1-32(2)50(60(89)66-30-49(80)70-45(27-37-29-64-31-67-37)58(87)73-43(25-35-13-8-7-9-14-35)57(86)71-40(52(63)81)22-24-91-6)75-53(82)34(5)68-56(85)44(26-36-28-65-39-16-11-10-15-38(36)39)74-54(83)42(18-20-47(62)78)72-59(88)46-17-12-23-77(46)61(90)51(33(3)4)76-55(84)41-19-21-48(79)69-41/h7-11,13-16,28-29,31-34,40-46,50-51,65H,12,17-27,30H2,1-6H3,(H2,62,78)(H2,63,81)(H,64,67)(H,66,89)(H,68,85)(H,69,79)(H,70,80)(H,71,86)(H,72,88)(H,73,87)(H,74,83)(H,75,82)(H,76,84)/t34-,40-,41?,42-,43-,44-,45-,46-,50?,51?/m0/s1

InChI Key

AUOCWSNQHWTPIJ-CFWJHKRRSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6

SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCC(=O)N6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XVPQWAVGHFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

pyro-Glu-Val-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-amide
pyroglutamyl-valyl-prolyl-glutaminyl-tryptophyl-alanyl-valyl-glycyl-histidyl-phenylalanyl-methionylamide
ranatensin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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